molecular formula C16H14O8 B4652362 2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid

2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid

Cat. No.: B4652362
M. Wt: 334.28 g/mol
InChI Key: XFJAWQNVQTWORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is a complex organic compound with a molecular formula of C16H14O8. This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[c]chromene core with two diacetic acid groups attached via ether linkages. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid typically involves the Pechmann condensation reaction. This reaction is used to form the chromene core by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid. The resulting hydroxycoumarin is then alkylated with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester. Subsequent saponification with sodium hydroxide and acidolysis yields the desired diacetic acid compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromene core or the diacetic acid groups.

    Substitution: The ether linkages and the chromene core can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives of the chromene core.

Scientific Research Applications

2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The diacetic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is unique due to its dual diacetic acid groups, which provide additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[9-(carboxymethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c17-13(18)6-22-8-4-11(23-7-14(19)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAWQNVQTWORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Reactant of Route 2
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Reactant of Route 3
Reactant of Route 3
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Reactant of Route 4
Reactant of Route 4
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Reactant of Route 5
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Reactant of Route 6
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.